molecular formula C15H16Cl3N5 B11790053 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine

6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B11790053
M. Wt: 372.7 g/mol
InChI Key: WDFIEXFTYHJPOJ-UHFFFAOYSA-N
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Description

6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which is then functionalized with the appropriate substituents.

    Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(piperazin-1-yl)pyrimidin-4-amine: Lacks the dichlorobenzyl group.

    N-(2,4-Dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine: Lacks the chlorine atom on the pyrimidine ring.

Uniqueness

6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine is unique due to the presence of both the dichlorobenzyl and piperazine moieties, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

Molecular Formula

C15H16Cl3N5

Molecular Weight

372.7 g/mol

IUPAC Name

6-chloro-N-[(2,4-dichlorophenyl)methyl]-2-piperazin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C15H16Cl3N5/c16-11-2-1-10(12(17)7-11)9-20-14-8-13(18)21-15(22-14)23-5-3-19-4-6-23/h1-2,7-8,19H,3-6,9H2,(H,20,21,22)

InChI Key

WDFIEXFTYHJPOJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=CC(=N2)Cl)NCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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